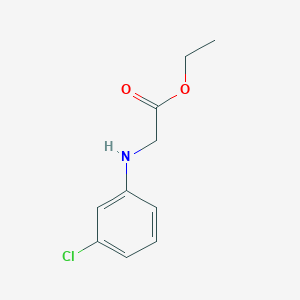

(3-Chloro-phenylamino)-acetic acid ethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(3-Chloro-phenylamino)-acetic acid ethyl ester”, also known as ethyl 3-chloro-4-aminobenzoate, is a chemical compound with the molecular formula C10H11ClNO2 . It is a white crystalline powder that has a slightly bitter taste and is soluble in various solvents such as ethanol, methanol, and acetone. It is commonly used in medical, environmental, and industrial research.

Synthesis Analysis

The synthesis of esters like “(3-Chloro-phenylamino)-acetic acid ethyl ester” can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester and hydrochloric acid .

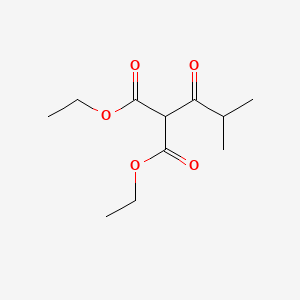

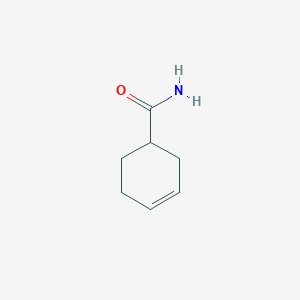

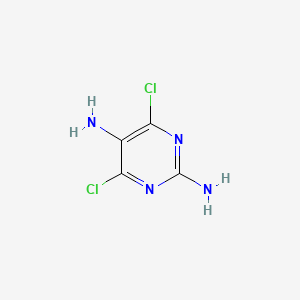

Molecular Structure Analysis

The molecular structure of “(3-Chloro-phenylamino)-acetic acid ethyl ester” consists of a phenylamino group (an amine group attached to a phenyl group), an acetic acid ethyl ester group (an ester group formed from acetic acid and ethanol), and a chlorine atom attached to the third carbon of the phenyl group .

Chemical Reactions Analysis

Esters like “(3-Chloro-phenylamino)-acetic acid ethyl ester” undergo various types of reactions. They are less reactive toward nucleophiles than either acid chlorides or anhydrides . One common reaction of esters is hydrolysis, which can occur in either acidic or basic conditions. In this reaction, an ester is converted into a carboxylic acid and an alcohol .

Applications De Recherche Scientifique

Antiviral Activity

Indole derivatives, including ethyl 2-[(3-chlorophenyl)amino]acetate, have shown promise as antiviral agents. For instance:

- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus, with an IC50 value of 7.53 μmol/L . Among these, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited the highest selectivity index (SI) against CoxB3 virus .

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives were potent antiviral agents, with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

Anti-HIV Activity

Researchers have explored indole derivatives, including ethyl 2-[(3-chlorophenyl)amino]acetate, as potential anti-HIV agents. Molecular docking studies have been conducted to assess their efficacy against HIV-1 .

Broad-Spectrum Potential

From the literature, it’s evident that indole derivatives, including ethyl 2-[(3-chlorophenyl)amino]acetate, possess diverse biological activities. Their potential remains largely unexplored, offering exciting avenues for future therapeutic development .

Mécanisme D'action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that ethyl 2-[(3-chlorophenyl)amino]acetate may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Based on the biological activities of similar compounds, it can be inferred that the compound may have a broad range of effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

ethyl 2-(3-chloroanilino)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-2-14-10(13)7-12-9-5-3-4-8(11)6-9/h3-6,12H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSGZTSPLQPIQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=CC(=CC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00307187 |

Source

|

| Record name | (3-Chloro-phenylamino)-acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00307187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chloro-phenylamino)-acetic acid ethyl ester | |

CAS RN |

2573-31-1 |

Source

|

| Record name | 2573-31-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-Chloro-phenylamino)-acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00307187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Azabicyclo[4.2.0]oct-3-en-8-one](/img/structure/B1296585.png)

![4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1296592.png)